molecular formula C8H13NS B068456 Octahydroindolizine-5-thione CAS No. 190909-09-2

Octahydroindolizine-5-thione

Cat. No. B068456
M. Wt: 155.26 g/mol
InChI Key: YSWQHOLIFLWNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindolizine-5-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing derivative of octahydroindolizine, which is a bicyclic organic compound. Octahydroindolizine-5-thione has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of octahydroindolizine-5-thione is not fully understood, but it is believed to act through various pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. It has also been shown to have an effect on the expression of certain genes and proteins.

Biochemical And Physiological Effects

Octahydroindolizine-5-thione has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and viruses.

Advantages And Limitations For Lab Experiments

Octahydroindolizine-5-thione has several advantages for lab experiments, including its stability, low toxicity, and easy synthesis. However, its low solubility in water can make it challenging to work with, and its effects on different cell types and organisms can vary, making it important to conduct extensive testing before drawing conclusions.

Future Directions

There are several future directions for the study of octahydroindolizine-5-thione. One potential area of research is its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also have potential applications in the field of regenerative medicine, as it has been shown to promote the growth of certain cells. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, octahydroindolizine-5-thione is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. As research continues, it may become a valuable tool for the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of octahydroindolizine-5-thione can be achieved through different methods, including the reaction of octahydroindolizine with sulfur, the reaction of octahydroindolizine with Lawesson's reagent, and the reaction of octahydroindolizine with thiourea. The yield and purity of the compound can vary depending on the method used.

Scientific Research Applications

Octahydroindolizine-5-thione has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also shown potential in the treatment of neurological disorders and infectious diseases.

properties

CAS RN

190909-09-2

Product Name

Octahydroindolizine-5-thione

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione

InChI

InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2

InChI Key

YSWQHOLIFLWNJG-UHFFFAOYSA-N

SMILES

C1CC2CCCN2C(=S)C1

Canonical SMILES

C1CC2CCCN2C(=S)C1

synonyms

5(1H)-Indolizinethione, hexahydro-

Origin of Product

United States

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